3-Bromo-5-chloro-2-ethoxyphenol
Description
3-Bromo-5-chloro-2-ethoxyphenol (CAS: 1881328-07-9) is a halogenated phenolic compound with the molecular formula C₈H₈BrClO₂ and a molecular weight of 251.50 g/mol . The structure features a phenol backbone substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 5, respectively, and an ethoxy (-OCH₂CH₃) group at position 2. Limited experimental data are available for this compound, as critical properties such as melting point, boiling point, and density remain unreported . Its synthesis likely involves alkylation of a precursor like 3-bromo-5-chloro-2-hydroxyphenol, though direct evidence is absent in the provided materials.
Properties
IUPAC Name |
3-bromo-5-chloro-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCZWVSWNLMBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
-
Catalyst support : Silica gel-bound AlCl3 (1.6 mmol/g) enhances surface area and reduces catalyst leaching, achieving a 94.7% yield in the coupling step.
-
Solvent selection : Dichloromethane dissolves the acyl chloride while maintaining low temperatures (–25°C to –30°C), suppressing undesired polymerization.
-
Vacuum conditions : Lowering system pressure (–0.07 MPa) accelerates phenetole diffusion into the reaction matrix, ensuring complete conversion.
Workup and Purification
Post-reaction, the mixture is filtered to remove spent catalyst, and the filtrate is washed with 5% sodium bicarbonate to neutralize residual acid. Recrystallization from an ethanol-water (3:2) mixture yields the final product with >99% HPLC purity.
O-Ethylation via Nucleophilic Substitution
Direct alkylation of the phenolic hydroxyl group represents a streamlined route to 3-bromo-5-chloro-2-ethoxyphenol. However, competing side reactions, such as C-alkylation or over-alkylation, necessitate careful optimization.
Williamson Ether Synthesis
A two-step protocol involves:
-
Deprotonation : Treating 3-bromo-5-chloro-2-hydroxyphenol with a strong base (e.g., K2CO3) in anhydrous ethanol.
-
Alkylation : Introducing ethyl bromide or iodide at 60–80°C, yielding the ethoxy derivative.
Pilot studies report a 70–75% yield under reflux conditions, though prolonged heating risks dehalogenation.
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency in biphasic systems (water/toluene). Ethyl bromide reacts with the phenoxide ion at 50°C, achieving an 82% yield with reduced side products.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways in Friedel-Crafts
Protonation of the acyl chloride generates an acylium ion, which attacks phenetole’s electron-rich aromatic ring. Competing ketone formation is mitigated by vacuum conditions, which favor ether linkage stabilization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-ethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-ethoxyphenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-ethoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ethoxy vs. Hydroxy/Methoxy
3-Bromo-5-chloro-2-hydroxyphenol (Hypothetical)
- Molecular formula : C₆H₃BrClO₂ (assuming removal of ethoxy group).
- Key differences: The absence of the ethoxy group increases acidity due to the free phenolic -OH group. Phenols typically exhibit pKa values ~10, whereas ethoxy-substituted derivatives are less acidic (pKa >12) due to the electron-donating nature of the alkoxy group.
3-Bromo-5-chloroanisole (3-Bromo-5-chloro-2-methoxybenzene)
Functional Group Replacements: Acetophenone Derivatives
3′-Bromo-5′-chloro-2′-hydroxyacetophenone
- Molecular formula : C₈H₆BrClO₂.
- Molecular weight : 249.49 g/mol .
- Key differences : The acetyl (-COCH₃) group introduces ketone functionality, increasing polarity and hydrogen-bonding capacity compared to the ethoxy group. This compound is used as a synthetic intermediate, with a reported melting point of 100°C .
Data Table: Structural and Physical Properties
Impact of Substituents on Chemical Behavior
- Electron Effects: The ethoxy group donates electrons via resonance, deactivating the aromatic ring toward electrophilic substitution but directing incoming substituents to meta/para positions. In contrast, electron-withdrawing groups (e.g., -COCH₃ in acetophenone derivatives) increase reactivity toward nucleophilic attack .
- Steric Effects : Ethoxy’s larger size compared to methoxy or hydroxy may hinder reactions at the ortho position, influencing regioselectivity in further functionalization .
Q & A
Synthetic Methodology
Basic: Q. What are the common synthetic routes for 3-Bromo-5-chloro-2-ethoxyphenol? The compound is typically synthesized via a Williamson ether synthesis , where a bromo- and chloro-substituted phenol undergoes alkylation with an ethylating agent (e.g., ethyl bromide or iodide) in the presence of a base like potassium carbonate. The reaction is carried out in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C for 12–24 hours . Purity is assessed using HPLC (>95% by area normalization), with column chromatography as a standard purification method .
Advanced: Q. How can regioselectivity challenges in the synthesis of this compound be addressed? Regioselectivity issues arise due to competing alkoxy group substitution at ortho, meta, or para positions. Strategies include:
- Directed ortho-metalation : Using a directing group (e.g., boronates) to control substitution patterns.
- Temperature modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing byproduct formation.
- Catalytic systems : Pd-mediated cross-coupling for selective halogen retention .
Yields are optimized by iterative solvent screening (e.g., switching from acetone to THF) and catalyst loading adjustments (e.g., 1–5 mol% Pd(PPh₃)₄) .
Characterization Techniques
Basic: Q. What analytical methods are used to confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 251.9) .
Advanced: Q. How can X-ray crystallography resolve ambiguities in molecular conformation? Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles. For example:
Reactivity and Functionalization
Basic: Q. What reactivity patterns are observed in this compound? The bromo and chloro groups undergo cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce substituents. The ethoxy group acts as an electron-donating group, directing electrophilic substitution to the para position .
Advanced: Q. How can catalytic systems enhance functionalization efficiency?
- Palladium catalysts : Pd(OAc)₂ with SPhos ligand enables selective C-Cl bond activation in Suzuki couplings.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (80°C, 150 W) .
- Mechanistic studies : DFT calculations predict activation barriers for competing pathways (e.g., oxidative addition of C-Br vs. C-Cl bonds) .
Stability and Storage
Basic: Q. What are the optimal storage conditions for this compound? Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Use desiccants (silica gel) to avoid moisture absorption .
Advanced: Q. How does thermal stress affect structural integrity? Accelerated stability studies (40°C/75% RH for 6 months) show:
- Degradation products : Hydrolysis of the ethoxy group to phenol (5–10% by HPLC).
- Mitigation : Lyophilization or formulation with stabilizers (e.g., BHT) reduces decomposition .
Safety and Handling
Basic: Q. What safety precautions are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact (potential irritant) and inhalation (respiratory hazard).
- Dispose via halogenated waste streams .
Advanced: Q. What are the ecotoxicological implications of this compound?
- Biodegradation : Slow mineralization in soil (t₁/₂ = 60–90 days).
- Aquatic toxicity : EC₅₀ = 2.5 mg/L for Daphnia magna, requiring containment to prevent waterway contamination .
Applications in Research
Advanced: Q. How is this compound utilized in supramolecular chemistry?
- Co-crystallization : Forms halogen-bonded frameworks with N-donor acceptors (e.g., pyridine derivatives).
- Host-guest systems : Ethoxy groups enhance solubility for inclusion complexes (e.g., with cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
